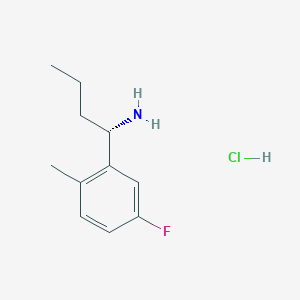
(S)-1-(5-Fluoro-2-methylphenyl)butan-1-amine hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(5-Fluoro-2-methylphenyl)butan-1-amine hydrochloride is a chiral amine compound that features a fluorinated aromatic ring. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Fluoro-2-methylphenyl)butan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-2-methylbenzaldehyde and a suitable chiral amine.
Formation of Intermediate: The aldehyde undergoes a reductive amination reaction with the chiral amine to form the intermediate (S)-1-(5-Fluoro-2-methylphenyl)butan-1-amine.
Hydrochloride Salt Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(5-Fluoro-2-methylphenyl)butan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-1-(5-Fluoro-2-methylphenyl)butan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic ring and chiral amine group may contribute to its binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(5-Fluoro-2-methylphenyl)ethan-1-amine: A similar compound with a shorter carbon chain.
(S)-1-(5-Fluoro-2-methylphenyl)propan-1-amine: A similar compound with a different carbon chain length.
Uniqueness
(S)-1-(5-Fluoro-2-methylphenyl)butan-1-amine hydrochloride is unique due to its specific structural features, such as the fluorinated aromatic ring and the chiral center, which may impart distinct biological and chemical properties.
Propiedades
Fórmula molecular |
C11H17ClFN |
|---|---|
Peso molecular |
217.71 g/mol |
Nombre IUPAC |
(1S)-1-(5-fluoro-2-methylphenyl)butan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H16FN.ClH/c1-3-4-11(13)10-7-9(12)6-5-8(10)2;/h5-7,11H,3-4,13H2,1-2H3;1H/t11-;/m0./s1 |
Clave InChI |
FPFDYLWZWZRYFN-MERQFXBCSA-N |
SMILES isomérico |
CCC[C@@H](C1=C(C=CC(=C1)F)C)N.Cl |
SMILES canónico |
CCCC(C1=C(C=CC(=C1)F)C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



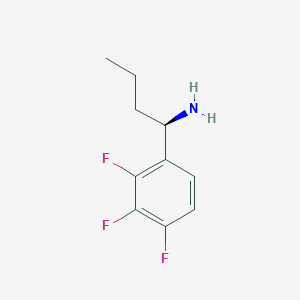


![8-(3,4-Difluoro-5-(2-methoxyethoxy)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13050887.png)
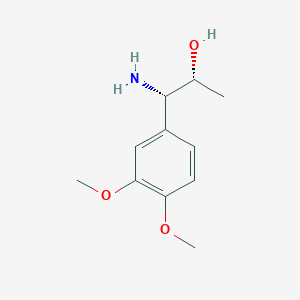


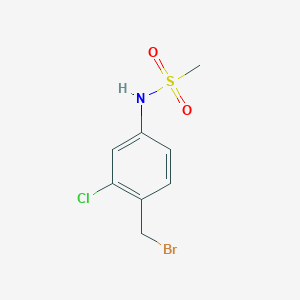
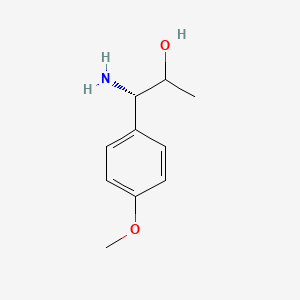


![N-[(dimethylamino)methylene]-N'-methylthiourea](/img/structure/B13050918.png)
![(3S)-7-Chloro-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13050924.png)
